

An In-depth Technical Guide to the Molecular Structure of 2-Hydroxyacetamide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyacetamide, also known as glycolamide, is a bifunctional organic molecule featuring both a hydroxyl and an amide group. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and spectroscopic profile. While primarily recognized as a versatile building block in organic and medicinal chemistry, its structural characteristics are crucial for understanding its reactivity and potential applications in the synthesis of more complex molecules, including active pharmaceutical ingredients. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations to illustrate its molecular structure and synthetic utility.

Molecular Structure and Properties

2-Hydroxyacetamide (IUPAC name: **2-hydroxyacetamide**) is a simple, yet versatile, organic compound with the chemical formula C₂H₅NO₂.[1] Its molecular weight is approximately 75.07 g/mol .[2] The presence of both a primary alcohol (-OH) and a primary amide (-CONH₂) functional group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.[3]

Physicochemical Properties



2-Hydroxyacetamide is a white crystalline solid with a melting point in the range of 118-120 °C.[2] It exhibits good solubility in water.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |
|-------------------|-----------------------------------------------|-----------|
| Molecular Formula | C ₂ H ₅ NO ₂ | [1] |
| Molecular Weight | 75.07 g/mol | [2] |
| Melting Point | 118-120 °C | [2] |
| Appearance | White crystalline powder | [3] |
| IUPAC Name | 2-hydroxyacetamide | [1] |
| Synonyms | Glycolamide, Glycolic acid amide | [1] |
| CAS Number | 598-42-5 | [4] |

Table 1: Physicochemical Properties of 2-Hydroxyacetamide

Crystallographic Data

A definitive crystal structure for **2-hydroxyacetamide** is not readily available in open literature. However, a study on a polymorph of the closely related N-hydroxyacetamide provides valuable insights into the expected solid-state conformation.[5] In this structure, the molecule adopts a planar conformation. It is anticipated that **2-hydroxyacetamide** would exhibit similar planarity, stabilized by intermolecular hydrogen bonding between the amide and hydroxyl groups of adjacent molecules. For comparative purposes, computed bond lengths and angles for glycolic acid, a precursor, are available and suggest typical values for the C-O, C=O, and C-C bonds.[6]

Note: The following table provides representative bond lengths and angles based on data from related compounds and computational models, as a direct experimental crystal structure for **2-hydroxyacetamide** was not found.



| Bond | Expected Length (Å) | Bond Angle | Expected Angle (°) |
|----------------|------------------------|------------|--------------------|
| C=O | ~1.21 | O=C-N | ~124 |
| C-N | ~1.35 | O=C-C | ~123 |
| C-C | ~1.50 | N-C-C | ~113 |
| C-O (hydroxyl) | ~1.41 | C-C-O | ~111 |

Table 2: Representative Bond Lengths and Angles for 2-Hydroxyacetamide

Spectroscopic Characterization

The molecular structure of **2-hydroxyacetamide** can be elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Experimental spectra for **2-hydroxyacetamide** are available on spectral databases such as SpectraBase.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **2-hydroxyacetamide** is expected to show distinct signals for the protons of the methylene (-CH₂-), hydroxyl (-OH), and amide (-NH₂) groups. The chemical shifts will be influenced by the solvent used.
- ¹³C NMR: The carbon NMR spectrum will show two signals corresponding to the carbonyl carbon and the α-carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy

The IR spectrum of **2-hydroxyacetamide** will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

- A broad O-H stretch from the hydroxyl group.
- N-H stretching vibrations from the primary amide.
- A strong C=O stretching absorption from the amide carbonyl group.



· C-N stretching and N-H bending vibrations.

The NIST WebBook provides access to an experimental condensed-phase IR spectrum of glycolamide.[9]

Mass Spectrometry (MS)

Mass spectrometry of **2-hydroxyacetamide** will show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can provide further structural information, often involving the loss of water, ammonia, or the carbonyl group.

Experimental Protocols Synthesis of 2-Hydroxyacetamide

A common laboratory-scale synthesis of **2-hydroxyacetamide** involves the ammonolysis of an ester of glycolic acid, such as ethyl glycolate.[10]

Materials:

- · Ethyl glycolate
- · Anhydrous ammonia
- Ethanol (as solvent)
- Round-bottom flask
- Condenser
- Stirring apparatus

Procedure:

- Dissolve ethyl glycolate in ethanol in a round-bottom flask equipped with a condenser and a gas inlet tube.
- Cool the solution in an ice bath.



- Bubble anhydrous ammonia gas through the solution with constant stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the solvent under reduced pressure.
- The resulting solid crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Spectroscopic Analysis

Standard protocols for acquiring NMR, IR, and MS spectra should be followed.

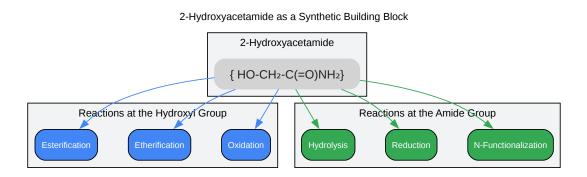
- NMR: Samples should be dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
- IR: Spectra can be obtained using KBr pellets or as a mull.
- MS: Electron ionization (EI) or electrospray ionization (ESI) can be used.

Role as a Chemical Building Block

Extensive literature searches did not reveal any direct involvement of **2-hydroxyacetamide** in specific biological signaling pathways. Its primary role in the context of drug development and life sciences is as a versatile chemical scaffold. The presence of two reactive functional groups allows for the synthesis of a wide array of more complex molecules with potential biological activities.

The following diagram illustrates the key reactive sites on the **2-hydroxyacetamide** molecule and the types of reactions it can undergo.



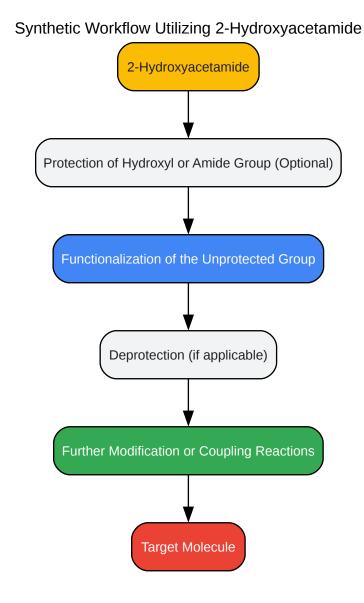


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Caption: Reactivity of 2-Hydroxyacetamide's functional groups.

The workflow for synthesizing derivatives from **2-hydroxyacetamide** generally follows a logical progression of functional group modification.





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Caption: General synthetic workflow using **2-hydroxyacetamide**.

Conclusion

2-Hydroxyacetamide is a fundamental building block in chemical synthesis, offering two distinct and reactive functional groups. Its well-defined molecular structure and predictable reactivity make it an important starting material for the development of a wide range of more



complex molecules, including those with potential therapeutic applications. While it does not appear to be directly involved in biological signaling, its utility as a synthetic intermediate is of significant interest to researchers in drug discovery and development. This guide provides a foundational understanding of its molecular characteristics to aid in these research endeavors.

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